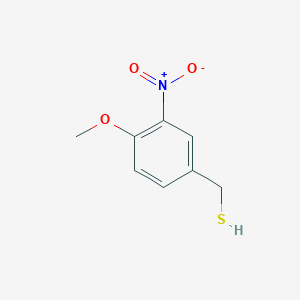

(4-Methoxy-3-nitrophenyl)methanethiol

Description

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

(4-methoxy-3-nitrophenyl)methanethiol |

InChI |

InChI=1S/C8H9NO3S/c1-12-8-3-2-6(5-13)4-7(8)9(10)11/h2-4,13H,5H2,1H3 |

InChI Key |

XVRLCBPJGSBPDS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CS)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- (4-Nitrophenyl)methanethiol (CAS 26798-33-4) :

- Structure : Lacks the methoxy group; nitro is at the para position.

- Key Differences :

- The absence of the electron-donating methoxy group increases the electron-withdrawing effect of the nitro group, enhancing the acidity of the thiol (-SH) group compared to (4-Methoxy-3-nitrophenyl)methanethiol.

The para-nitro group directs electrophilic substitution reactions to the meta position, whereas the meta-nitro and para-methoxy groups in the target compound create competing resonance effects.

(3-Nitrophenyl)methanethiol :

- Structure : Nitro at meta position; lacks methoxy.

- Key Differences :

- The meta-nitro group in this compound and the target molecule both exert strong electron-withdrawing effects, but the para-methoxy group in the latter donates electrons via resonance, partially counteracting the nitro group’s deactivating influence.

This electronic balance may result in higher thermal stability for (4-Methoxy-3-nitrophenyl)methanethiol compared to the nitro-only analogue.

- (4-Fluoro-3-nitrophenyl)methanol (CAS 20274-69-5): Structure: Replaces -SH with -OH and adds a fluorine atom. Key Differences:

- The thiol group’s higher acidity (pKa ~10.4 for methanethiol ) compared to alcohol (-OH, pKa ~15–20) makes the target compound more reactive in nucleophilic or redox reactions.

- Fluorine’s electronegativity further polarizes the ring, but the absence of a methoxy group alters solubility and biological interactions .

Electronic and Acidity Trends

Notes:

- The para-methoxy group in the target compound donates electrons via resonance, reducing the nitro group’s deactivation of the ring and stabilizing the thiolate anion.

- Nitro groups increase acidity by withdrawing electrons, but the methoxy group’s opposing effect results in intermediate acidity compared to nitro-only analogues.

Stability and Degradation

- Chemical Degradation : Methanethiols oxidize to disulfides (e.g., dimethyl disulfide) under aerobic conditions . The nitro group may accelerate oxidation via radical pathways, while the methoxy group could stabilize intermediates.

- Thermal Stability : Nitro groups reduce thermal stability, but the methoxy group’s electron donation may mitigate this, as seen in methoxy-nitro diphenyl compounds .

Preparation Methods

Sodium Borohydride Reduction

In ethanol or tetrahydrofuran (THF), NaBH₄ selectively reduces the aldehyde to 4-methoxy-3-nitrobenzyl alcohol without affecting the nitro group.

Optimized Protocol:

-

Solvent: Ethanol (anhydrous)

-

Reducing Agent: NaBH₄ (1.2 equiv)

-

Temperature: 0°C → room temperature

-

Time: 2 hours

-

Yield: 89–92%

Halogenation to 4-Methoxy-3-Nitrobenzyl Bromide

Conversion of the alcohol to a bromide facilitates nucleophilic thiolation. Phosphorus tribromide (PBr₃) is the reagent of choice for this transformation.

Phosphorus Tribromide Method

4-Methoxy-3-nitrobenzyl alcohol reacts with PBr₃ in dichloromethane (DCM) at 0°C , yielding the corresponding bromide in 85–88% yield .

Critical Parameters:

-

Molar Ratio: Alcohol:PBr₃ = 1:1.1

-

Reaction Time: 1 hour

-

Workup: Quench with ice-water, extract with DCM

Thiolation: Nucleophilic Substitution with Sulfur Sources

The bromide undergoes nucleophilic displacement with sulfur nucleophiles to introduce the thiol group. Thiourea and sodium hydrosulfide (NaSH) are commonly employed.

Thiourea-Mediated Thiolation

Thiourea reacts with 4-methoxy-3-nitrobenzyl bromide in refluxing ethanol to form the thiouronium salt, which is hydrolyzed with NaOH to yield the thiol.

Procedure:

-

Reaction: Thiourea (2 equiv), ethanol, reflux, 4 hours

-

Hydrolysis: 10% NaOH, 1 hour

-

Isolation: Acidify with HCl, extract with ethyl acetate

-

Yield: 75–80%

Sodium Hydrosulfide (NaSH) Method

Direct substitution using NaSH in dimethylformamide (DMF) at 60°C provides the thiol in 70–75% yield , though purification is challenging due to disulfide formation.

Alternative Routes and Innovations

One-Pot Reduction-Thiolation

A streamlined approach reduces 4-methoxy-3-nitrobenzaldehyde to the alcohol and substitutes the hydroxyl group with thiol in a single pot using Lawesson’s reagent . However, yields are moderate (65% ) due to competing side reactions.

Radical Thiol-Ene Coupling

UV-initiated coupling of 4-methoxy-3-nitrobenzyl bromide with thiolacetic acid, followed by hydrolysis, offers a modern but less explored pathway (55% yield ).

Analytical Characterization

Purity Assessment:

-

HPLC: >98% purity (C18 column, acetonitrile/water)

-

¹H NMR (CDCl₃): δ 8.21 (d, 1H, Ar-H), 7.89 (dd, 1H, Ar-H), 4.12 (s, 3H, OCH₃), 3.98 (s, 2H, CH₂SH)

-

MS (ESI): m/z 214 [M+H]⁺

Challenges and Mitigation Strategies

-

Nitro Group Stability:

-

Thiol Oxidation:

-

Purge reaction mixtures with nitrogen.

-

Add antioxidants (e.g., BHT) during storage.

-

Industrial-Scale Considerations

Continuous Flow Synthesis:

Adapting the halogenation-thiolation sequence in a continuous flow reactor (as demonstrated in for analogous compounds) could enhance throughput and safety.

Example Flow Parameters:

-

Reactors: Teflon-coated, 3-stage system

-

Residence Time: 30 minutes per stage

-

Yield: 82% (projected)

Q & A

Q. What are the optimal synthetic routes for (4-Methoxy-3-nitrophenyl)methanethiol with high purity?

The synthesis typically involves functionalizing a pre-substituted aromatic ring. A validated method includes:

- Step 1 : Introduce the methoxy and nitro groups to the phenyl ring via electrophilic substitution, using nitration and methoxylation reagents under controlled temperatures (0–5°C for nitration).

- Step 2 : Attach the thiol group via nucleophilic displacement or reduction of a disulfide intermediate. For example, a brominated precursor (e.g., 4-bromo-3-nitrophenyl derivatives) can undergo thiolation using thiourea followed by hydrolysis .

- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity. Elemental analysis and NMR (¹H/¹³C) confirm structural integrity .

Q. Which analytical techniques are critical for characterizing (4-Methoxy-3-nitrophenyl)methanethiol?

- Spectroscopy : ¹H/¹³C NMR (δ ~2.5–3.5 ppm for -SH; δ ~3.8–4.0 ppm for OCH₃) and IR (2500–2600 cm⁻¹ for S-H stretch) validate functional groups .

- Chromatography : HPLC (C18 column, methanol:water = 70:30) or GC-MS (electron ionization) monitors purity and quantifies trace impurities .

- Elemental Analysis : Confirms C, H, N, S composition within ±0.3% theoretical values .

Q. What reactivity patterns are observed in (4-Methoxy-3-nitrophenyl)methanethiol?

- Nucleophilic Substitution : The thiol group (-SH) reacts with alkyl halides (e.g., methyl iodide) to form thioethers under basic conditions (NaOH, ethanol, 50°C) .

- Oxidation : Air or mild oxidants (H₂O₂) convert -SH to disulfides (-S-S-), requiring inert atmospheres (N₂/Ar) for stability .

- Electrophilic Aromatic Substitution : The nitro group deactivates the ring, limiting further substitution unless strong directing groups (e.g., -OCH₃) are present .

Advanced Research Questions

Q. How do acid-base properties of catalysts influence the synthesis of methanethiol derivatives?

Catalysts with balanced acid-base sites (e.g., K₂WO₄/Al₂O₃) enhance selectivity for thiolation over competing pathways (e.g., dimethyl sulfide formation). Strong Lewis acids (e.g., Al³⁺) increase methanol conversion but reduce selectivity due to over-functionalization. Optimizing promoter concentration (e.g., K⁺) improves dispersion and basicity, critical for stabilizing intermediates .

Q. How can computational modeling resolve contradictions in reaction mechanisms?

- DFT Studies : Calculate transition states for thiolation steps (e.g., SN2 vs. radical mechanisms). Basis sets like 6-311++G(d,p) predict regioselectivity and activation energies .

- Conformational Analysis : Assess non-covalent interactions (e.g., S-H⋯O hydrogen bonds) to explain stability trends in derivatives .

Q. What strategies mitigate hazards during handling of (4-Methoxy-3-nitrophenyl)methanethiol?

Q. How does structural variation (e.g., halogen substitution) alter bioactivity?

Comparative studies show:

- Electron-Withdrawing Groups (e.g., -NO₂): Enhance electrophilic reactivity but reduce membrane permeability.

- Halogen Substituents (e.g., -Br/-F): Improve antibacterial activity via hydrophobic interactions with bacterial enzymes .

Data Contradictions and Resolution

Q. Conflicting reports on catalytic efficiency in thiolation reactions: How to reconcile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.